molecular formula C24H42Cl4N4 B12705008 Piperazine, 1,1'-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride CAS No. 65935-56-0

Piperazine, 1,1'-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride

Cat. No.: B12705008
CAS No.: 65935-56-0
M. Wt: 528.4 g/mol
InChI Key: FIPHWCIDNAVJHB-UHFFFAOYSA-N
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Description

Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that contain two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by its unique structure, which includes a hexahydro-s-indacene core linked to two piperazine moieties via methylene bridges. The tetrahydrochloride form indicates the presence of four hydrochloride ions, which enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) typically involves multiple steps:

    Formation of the Hexahydro-s-indacene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-s-indacene structure.

    Attachment of Methylene Bridges: The hexahydro-s-indacene core is then reacted with formaldehyde or other methylene donors to introduce methylene bridges.

    Introduction of Piperazine Moieties: The methylene-bridged intermediate is further reacted with 4-methylpiperazine under controlled conditions to form the final compound.

    Formation of Tetrahydrochloride Salt: The final compound is treated with hydrochloric acid to form the tetrahydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Steps: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents.

Major Products

    Oxidation: N-oxides of piperazine derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine compounds with different functional groups.

Scientific Research Applications

Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antiparasitic agent.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to form stable tetrahydrochloride salts enhances its solubility and makes it suitable for various applications in research and industry.

Properties

CAS No.

65935-56-0

Molecular Formula

C24H42Cl4N4

Molecular Weight

528.4 g/mol

IUPAC Name

1-methyl-4-[[8-[(4-methylpiperazin-1-yl)methyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-yl]methyl]piperazine;tetrahydrochloride

InChI

InChI=1S/C24H38N4.4ClH/c1-25-9-13-27(14-10-25)17-23-19-5-3-7-21(19)24(22-8-4-6-20(22)23)18-28-15-11-26(2)12-16-28;;;;/h3-18H2,1-2H3;4*1H

InChI Key

FIPHWCIDNAVJHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C3CCCC3=C(C4=C2CCC4)CN5CCN(CC5)C.Cl.Cl.Cl.Cl

Origin of Product

United States

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